3',5'-DI-O-(4-Methylbenzoyl)-thymidine
CAS No.:
Cat. No.: VC17981084
Molecular Formula: C26H26N2O7
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N2O7 |
|---|---|
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | [(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |
| Standard InChI | InChI=1S/C26H26N2O7/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)28-13-17(3)23(29)27-26(28)32/h4-11,13,20-22H,12,14H2,1-3H3,(H,27,29,32)/t20-,21+,22+/m0/s1 |
| Standard InChI Key | PUSZQUJVSQNJEI-BHDDXSALSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |
Introduction
Chemical Synthesis and Reaction Mechanisms
Synthesis Methodology
The synthesis of 3',5'-DI-O-(4-Methylbenzoyl)-thymidine typically involves a two-step acylation process:
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Substrate Preparation: Thymidine, either isolated from biological sources (e.g., herring sperm) or synthesized chemically, serves as the starting material .
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Acylation Reaction: Thymidine is treated with 4-methylbenzoyl chloride in the presence of a base such as pyridine. This reaction selectively substitutes the hydroxyl groups at the 3' and 5' positions with 4-methylbenzoyl moieties .
The reaction mechanism follows nucleophilic acyl substitution, where the base deprotonates the hydroxyl groups, enabling attack on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This yields the di-acylated product with high regioselectivity.
Reaction Scheme
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound consists of three primary components:
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Thymine Base: A pyrimidine nucleobase that pairs with adenine in DNA.
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Deoxyribose Sugar: A pentose sugar with hydroxyl groups at the 3' and 5' positions substituted by 4-methylbenzoyl groups.
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4-Methylbenzoyl Moieties: Aromatic esters that increase hydrophobicity and steric bulk .
Key structural parameters include:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 197°C | |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in Dichloromethane | |
| LogP (Partition Coefficient) | 2.83 | |
| pKa | 9.55 ± 0.10 (Predicted) |
The compound’s solubility in organic solvents like dichloromethane facilitates its use in synthetic chemistry, while its logP value indicates moderate lipophilicity, suggesting potential membrane permeability .
Applications in Scientific Research
Intermediate in Isotope-Labeled Synthesis
This compound serves as a precursor for synthesizing isotopically labeled nucleosides, such as 5-Methyl-2’-deoxycytidine-13C,15N2. These analogs are critical for metabolic tracing and pharmacokinetic studies .
Oligonucleotide Synthesis
The 4-methylbenzoyl groups protect hydroxyl sites during solid-phase oligonucleotide synthesis, preventing unwanted side reactions. Subsequent deprotection under mild alkaline conditions yields functional DNA strands .
Pharmaceutical Development
Acylated nucleosides are explored for:
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